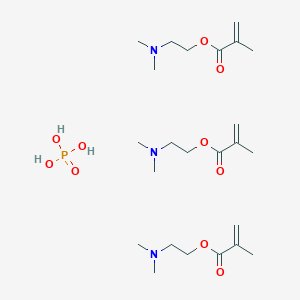
5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one is a chemical compound with a unique structure that includes a five-membered oxolane ring substituted with a hydroxypropan-2-yl group and a methyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Eine übliche Methode beinhaltet die Etherifizierung und dehydratisierende Cyclisierung von o-Hydroxyacetophenonen unter basischen Bedingungen . Ein weiterer Ansatz beinhaltet die dehydratisierende Cyclisierung von o-Hydroxybenzylketonen oder R-(Phenoxy)alkylketonen .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können eine großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und kontrollierten Reaktionsumgebungen ist entscheidend, um eine effiziente Produktion zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können Alkohole oder andere reduzierte Formen ergeben.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Ergebnisse sicherzustellen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole produzieren kann.
Wissenschaftliche Forschungsanwendungen
5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.
Medizin: Für seine potenziellen therapeutischen Wirkungen und als Vorläufer für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Ziele und Wege können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of 5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Oxolan-Derivate und Verbindungen mit ähnlichen funktionellen Gruppen, wie zum Beispiel:
Einzigartigkeit
5-(2-Hydroxypropan-2-yl)-5-methyloxolan-2-one ist einzigartig aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl von Hydroxypropan-2-yl- als auch von Methylgruppen am Oxolanring. Diese einzigartige Struktur trägt zu seinen besonderen chemischen und biologischen Eigenschaften bei und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen.
Eigenschaften
CAS-Nummer |
188758-61-4 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
5-(2-hydroxypropan-2-yl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C8H14O3/c1-7(2,10)8(3)5-4-6(9)11-8/h10H,4-5H2,1-3H3 |
InChI-Schlüssel |
KYPSUMDZYXBFHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)O1)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
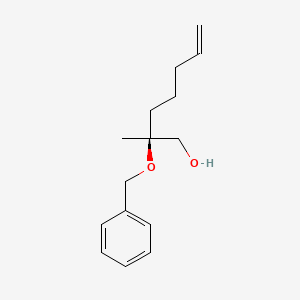
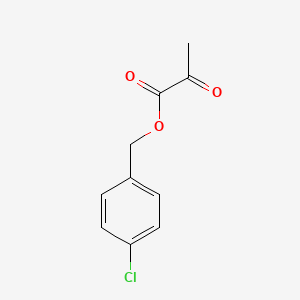
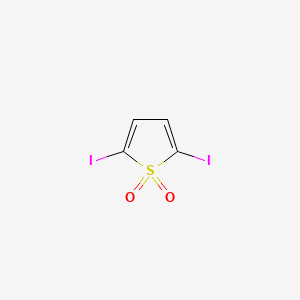
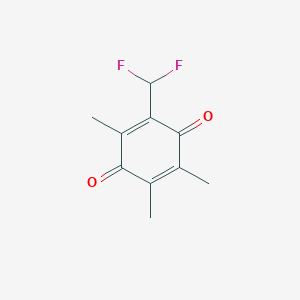
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
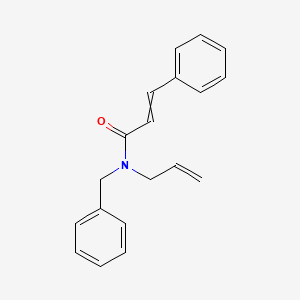
![1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine](/img/structure/B12562381.png)

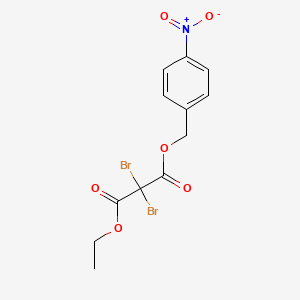
![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![2-Methoxy-4-(3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenol](/img/structure/B12562404.png)
